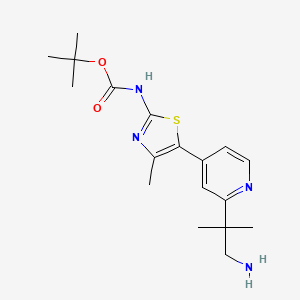

tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate

Vue d'ensemble

Description

Tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate is a useful research compound. Its molecular formula is C18H26N4O2S and its molecular weight is 362.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

Tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, the compound can affect gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their conformation and activity. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, such as altered cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, it may influence the levels of cofactors required for enzymatic reactions, thereby impacting overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s bioavailability and efficacy .

Activité Biologique

Overview

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is a compound that has attracted significant attention in pharmaceutical research due to its diverse biological activities. Its unique structural properties, featuring a benzothiazole moiety linked to a cyclohexane ring, facilitate interactions with various biological targets, making it a promising candidate for therapeutic applications.

Enzyme Interactions

The compound has been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and influencing inflammatory responses. This inhibition is crucial as it can lead to reduced production of pro-inflammatory mediators like prostaglandins, which are implicated in various inflammatory diseases.

Cellular Effects

In vitro studies indicate that 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine can inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound modulates cell signaling pathways and gene expression related to cell cycle regulation and apoptosis, demonstrating potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules. The compound's ability to inhibit enzyme activity is attributed to its binding at the active site of target enzymes, such as COX-1 and COX-2. Additionally, it has been observed to affect metabolic pathways, including the arachidonic acid pathway, further underscoring its role in regulating inflammatory processes .

Dosage Effects in Animal Models

Research indicates that the biological effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine vary with dosage in animal models. Low doses exhibit therapeutic effects, particularly anti-inflammatory and anticancer properties. Higher doses may lead to cytotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Stability and Temporal Effects

The stability of the compound under laboratory conditions influences its long-term efficacy. Studies have shown that while the compound remains stable under certain conditions, degradation over time can reduce its biological activity. This necessitates careful consideration of storage and handling protocols in experimental settings.

Research Applications

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine has been explored for various applications:

- Chemistry : As a building block for synthesizing complex organic molecules.

- Biology : Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

- Medicine : Explored for anti-inflammatory, anti-tubercular, and anticancer properties.

- Industry : Used in developing advanced materials and functionalized polymers .

Data Tables

| Biological Activity | IC50 Values | Target |

|---|---|---|

| COX-1 Inhibition | Varies (specific data needed) | Cyclooxygenase |

| COX-2 Inhibition | Varies (specific data needed) | Cyclooxygenase |

| Anticancer Activity | Varies (specific data needed) | Cancer Cell Lines |

| Apoptosis Induction | Varies (specific data needed) | Cancer Cell Lines |

Study on Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine demonstrated significant inhibition of COX enzymes in vitro, leading to decreased levels of inflammatory markers in treated animal models.

Cancer Cell Line Evaluation

In another investigation, various cancer cell lines were treated with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with notable apoptosis observed at higher concentrations.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an inhibitor or modulator of biological targets. Its thiazole and pyridine components are known to interact with various biological systems.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by disrupting cellular pathways involved in cancer progression. The specific application of tert-butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate in this context remains to be fully explored but presents a promising avenue for future research.

Pharmacology

Pharmacological studies are essential for understanding the therapeutic potential of new compounds. The unique combination of functional groups in this compound may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Case Study: Enzyme Inhibition

Preliminary studies suggest that compounds with similar structures may act as enzyme inhibitors. For example, pyridine-based carbamates have been investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. Future studies could investigate whether this compound exhibits similar inhibitory effects.

Biochemical Research

In biochemical research, the compound can serve as a tool for studying specific biological processes or pathways. Its ability to modulate protein interactions or enzymatic activities makes it a candidate for further investigation.

Case Study: Protein Interaction Studies

Research involving small molecules that target protein-protein interactions has gained traction. The thiazole and pyridine rings in this compound may facilitate binding to specific proteins, allowing researchers to elucidate the roles of these proteins in cellular functions.

Propriétés

IUPAC Name |

tert-butyl N-[5-[2-(1-amino-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,10,19H2,1-6H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAESQZXQAISLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.